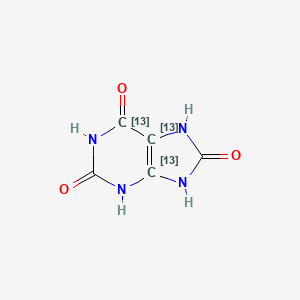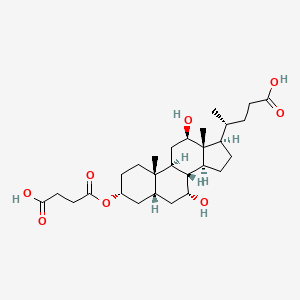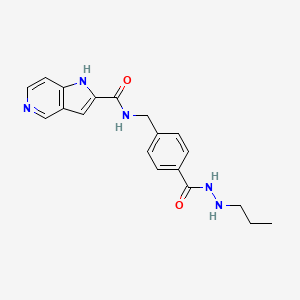
Hdac/nampt-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac/nampt-IN-1 is a dual inhibitor targeting both histone deacetylases (HDACs) and nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant potential in cancer treatment due to its ability to inhibit two critical enzymes involved in cellular metabolism and gene expression regulation .
Preparation Methods
The synthesis of Hdac/nampt-IN-1 involves structure-based drug design, chemical synthesis, and biological analysis. . The industrial production methods for this compound are not extensively documented, but it typically involves multi-step organic synthesis under controlled conditions.
Chemical Reactions Analysis
Hdac/nampt-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, enhancing its stability and efficacy.
Scientific Research Applications
Hdac/nampt-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of HDAC and NAMPT enzymes, providing insights into enzyme regulation and inhibition mechanisms.
Biology: The compound is used to investigate cellular metabolism and gene expression regulation, particularly in cancer cells.
Industry: The compound is used in the development of new therapeutic agents targeting HDAC and NAMPT enzymes.
Mechanism of Action
Hdac/nampt-IN-1 exerts its effects by inhibiting both HDAC and NAMPT enzymes. HDACs are involved in the regulation of gene expression through epigenetic modifications, while NAMPT plays a crucial role in maintaining cellular metabolism by regulating nicotinamide adenine dinucleotide (NAD) levels. By inhibiting these enzymes, this compound disrupts cellular metabolism and gene expression, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Hdac/nampt-IN-1 is unique due to its dual inhibitory activity against both HDAC and NAMPT enzymes. Similar compounds include:
FK866: A specific NAMPT inhibitor with significant anti-tumor efficacy.
CHS828: Another NAMPT inhibitor used in cancer therapy.
OT-82: A NAMPT inhibitor with promising preclinical results. This compound stands out due to its ability to target both HDAC and NAMPT, providing a more comprehensive approach to cancer treatment.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[[4-(propylaminocarbamoyl)phenyl]methyl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-8-22-24-18(25)14-5-3-13(4-6-14)11-21-19(26)17-10-15-12-20-9-7-16(15)23-17/h3-7,9-10,12,22-23H,2,8,11H2,1H3,(H,21,26)(H,24,25) |
InChI Key |
AAJJDOFESDDARD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2)C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)
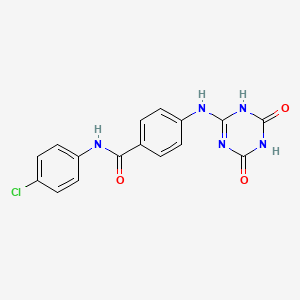
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
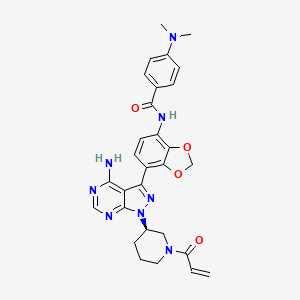

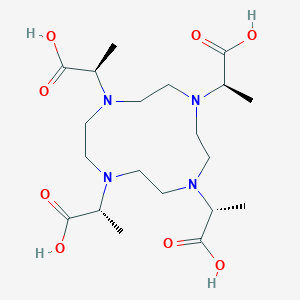


![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

